molecular formula C9H10N2O B8192042 (R)-5-Pyridin-4-yl-pyrrolidin-2-one

(R)-5-Pyridin-4-yl-pyrrolidin-2-one

Cat. No.: B8192042
M. Wt: 162.19 g/mol
InChI Key: AAJFNBLOMCXHBX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-(Pyridin-4-yl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core and a pyridine ring attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Pyridin-4-yl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidinone derivatives.

    Formation of Pyrrolidinone Core: The pyrrolidinone core is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidinone intermediate under basic conditions.

Industrial Production Methods

Industrial production methods for ®-5-(Pyridin-4-yl)pyrrolidin-2-one may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce any unwanted by-products.

    Chromatographic Purification: To isolate the desired enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-5-(Pyridin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenated pyridine derivatives with nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidinone derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

®-5-(Pyridin-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-5-(Pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-4-yl)pyrrolidin-2-one: A similar compound with a different stereochemistry.

    Substituted Pyridin-2-yl Derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

®-5-(Pyridin-4-yl)pyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity towards certain molecular targets .

Properties

IUPAC Name

(5R)-5-pyridin-4-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-2-1-8(11-9)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJFNBLOMCXHBX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.